benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20112057
InChI: InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-6-4-3-5-7-16)21(17-8-10-18(28-2)11-9-17)25-19(26)12-13-30-23(25)24-15/h3-11,21H,12-14H2,1-2H3
SMILES:
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5 g/mol

benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.:

Cat. No.: VC20112057

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate -

Specification

Molecular Formula C23H22N2O4S
Molecular Weight 422.5 g/mol
IUPAC Name benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-6-4-3-5-7-16)21(17-8-10-18(28-2)11-9-17)25-19(26)12-13-30-23(25)24-15/h3-11,21H,12-14H2,1-2H3
Standard InChI Key YUVDJWMYFKVZTG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1, thiazine-7-carboxylate features a bicyclic system comprising a pyrimidine ring fused to a thiazine moiety. Key structural elements include:

  • A 4-methoxyphenyl substituent at the 6-position, introducing aromaticity and electron-donating effects via the methoxy group.

  • A methyl group at the 8-position, influencing steric and electronic interactions.

  • A benzyl ester at the 7-position, contributing to lipophilicity and metabolic stability.

The IUPAC name, benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b] thiazine-7-carboxylate, systematically describes its connectivity and functional groups.

Spectroscopic and Computational Identifiers

  • InChI Key: YUVDJWMYFKVZTG-UHFFFAOYSA-N

  • Canonical SMILES: CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4

  • PubChem CID: 3359001

These identifiers enable precise structural verification and facilitate database searches for related compounds.

Synthesis and Preparation Strategies

Multi-Step Organic Synthesis

The synthesis of this compound typically involves sequential reactions to construct the pyrimidothiazine core and introduce substituents. A generalized pathway includes:

  • Cyclocondensation: Formation of the thiazine ring via reaction between thiourea derivatives and α-haloketones.

  • Pyrimidine Annulation: Introduction of the pyrimidine ring using amidine or guanidine reagents.

  • Functionalization: Installation of the 4-methoxyphenyl and benzyl ester groups through nucleophilic substitution or esterification .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring proper orientation during cyclization steps.

  • Yield Improvement: Reported yields for analogous pyrimidothiazines range from 30–60%, necessitating catalyst optimization or solvent tuning .

  • Purity Control: Chromatographic techniques (e.g., HPLC, flash chromatography) are critical for isolating the target compound from byproducts.

Physicochemical Properties

Molecular Metrics

PropertyValueSource
Molecular FormulaC23H22N2O4S\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight422.5 g/mol
LogP (Predicted)3.2 ± 0.5
Topological Polar Surface Area98.6 Ų

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the benzyl ester and methoxyphenyl groups.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester moiety .

CompoundTargetActivity (IC₅₀)Source
Ethyl analog [CID 2872587]DHFR12.3 µM
Benzyl 6-(4-methoxyphenyl)...Not reported

This disparity underscores the need for targeted assays to elucidate specific interactions.

Comparative Analysis with Structural Analogues

Substituent Effects on Properties

Replacing the benzyl ester with an ethyl group (as in CID 2872587) reduces molecular weight (360.4 vs. 422.5 g/mol) and logP (2.8 vs. 3.2), enhancing aqueous solubility but potentially reducing membrane permeability .

Industrial Applications

  • Pharmaceutical Intermediate: Serve as precursors for antitumor or antimicrobial agents.

  • Agrochemicals: Thiazine derivatives are explored as herbicides or fungicides.

Future Directions and Recommendations

  • Bioactivity Profiling: High-throughput screening against cancer cell lines or microbial panels.

  • Synthetic Methodology: Development of one-pot syntheses to improve efficiency.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

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